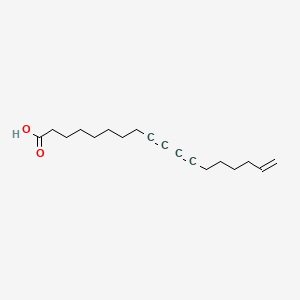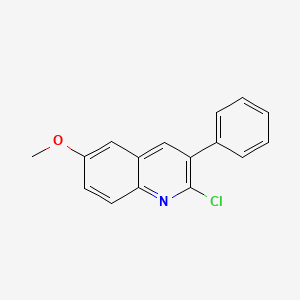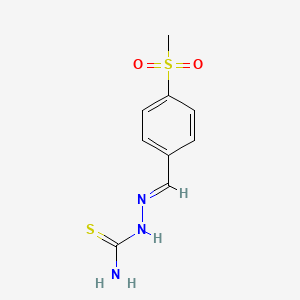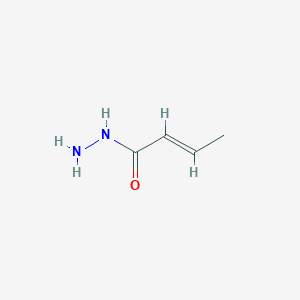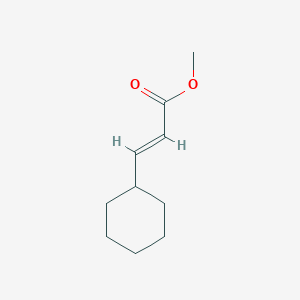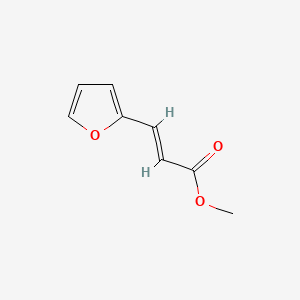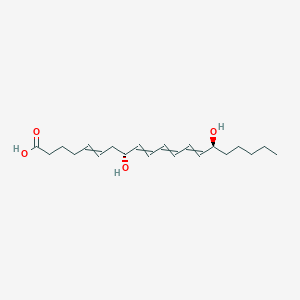
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Übersicht
Beschreibung
“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in polymorphonuclear leukocytes (PMNLs). It has been found to produce a dose-dependent hyperalgesia, as measured by decrease in threshold for paw withdrawal .
Synthesis Analysis
The synthesis of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” involves the 15-lipoxygenation of arachidonic acid in PMNLs . Further details about the synthesis process are not available in the retrieved information.
Molecular Structure Analysis
The molecular formula of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is C20H32O4 .
Chemical Reactions Analysis
“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in PMNLs . It is involved in the induction of hyperalgesia, a process that is receptor-dependent .
Wissenschaftliche Forschungsanwendungen
Nociceptor Sensitization and Pain Modulation
One study examined the effects of (8R,15S)-dihydroxyicosa-(5E-9,11,13Z)tetraenoic acid on the mechanical thresholds and thermal responses of cutaneous C-fiber nociceptors in rats. The compound significantly decreased the mechanical threshold of nociceptors, indicating its potential role in sensitizing nociceptors to mechanical stimuli. This effect was antagonized by its stereoisomer, highlighting its specific action on pain modulation (White et al., 1990).
Inflammation and Lipid Mediator Biosynthesis
Another study identified novel compounds formed from arachidonic acid in human leukocytes, contributing to our understanding of lipid mediator biosynthesis during inflammation. This research opens avenues for exploring the roles of such metabolites in inflammatory processes and their resolution (Serhan et al., 1984).
Potential in Treating Neurological Diseases
Research on Acer species seeds, rich in nervonic acid (cis-15-tetracosenoic acid), has indicated its critical role in nerve fibers and cells, suggesting applications in treating and preventing neurological diseases. This study provides insights into alternative sources of nervonic acid, which is structurally related to (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid, and its importance in neurological health (He et al., 2020).
Diagnostic Marker for Cattle Abortifacient
A study on the serum metabolite of isocupressic acid in cattle indicated the transformation of this compound into a metabolite used as a diagnostic marker for pine needle-induced abortions in cattle. This highlights the compound's utility in veterinary diagnostics and its biological transformation pathways (Garrossian et al., 2002).
Vasoconstriction and Antiproliferative Activity
Research on a stable isomer of 15(S)-HETE revealed its key vasoconstrictive and antiproliferative activities. This underscores the potential therapeutic applications of (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid and its analogs in cardiovascular health and cancer treatment (Pfister et al., 2016).
Eigenschaften
IUPAC Name |
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425010 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
CAS RN |
80234-67-9 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



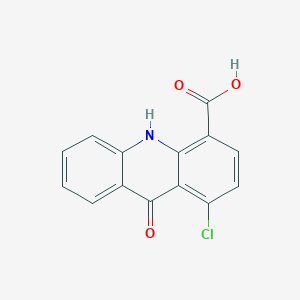
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)
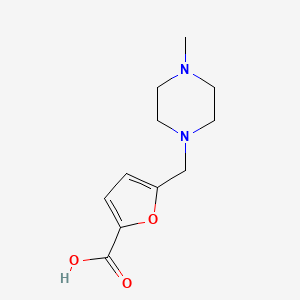
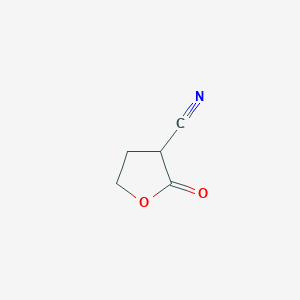
![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)
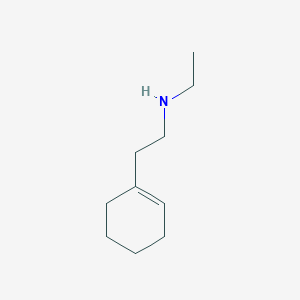
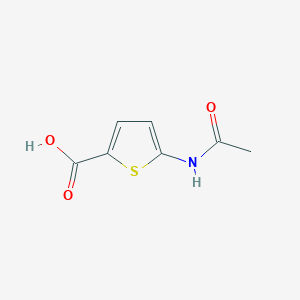
![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
